Propamidine

描述

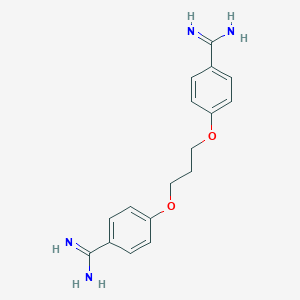

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXJFJYEJZMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6275-69-0 (di-hydrochloride) | |

| Record name | Propamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048674 | |

| Record name | Propamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-32-5 | |

| Record name | Propamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G20G12V769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Propamidine Isethionate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine isethionate, an aromatic diamidine, has a rich history rooted in the early era of antimicrobial chemotherapy. Initially investigated for its trypanocidal properties, it later found a niche as a topical antiseptic, particularly in ophthalmology. This technical guide delves into the discovery, synthesis, and historical development of this compound isethionate, providing a comprehensive overview for researchers and drug development professionals. The document outlines the key scientific contributions, experimental methodologies, and the evolution of our understanding of this important antimicrobial agent.

Discovery and Historical Context

The story of this compound isethionate begins in the late 1930s and early 1940s at the laboratories of the British pharmaceutical company May & Baker Ltd. This period was a fervent time for research into chemotherapeutic agents, spurred on by the success of sulfonamides. A team of chemists, including Dr. Arthur James Ewins, J.N. Ashley, H.J. Barber, and G. Newbery, were investigating a series of aromatic diamidines for their potential to treat protozoal infections, particularly trypanosomiasis (African sleeping sickness).

This compound, chemically known as 4,4'-[propane-1,3-diylbis(oxy)]dibenzenecarboximidamide, emerged from this extensive research program. It is one of a series of diamidines synthesized and tested for their biological activity. The isethionate salt of this compound was found to have favorable solubility and stability properties, leading to its formulation as a pharmaceutical product. This compound isethionate was also known by its May & Baker code number, M&B 782.

While initially explored for systemic use against protozoa, the potent and broad-spectrum antiseptic properties of this compound isethionate led to its development for topical applications. It proved to be effective against a range of bacteria, particularly Gram-positive organisms, and was also found to possess antifungal and amoebicidal activity. This latter property became particularly significant in the latter half of the 20th century with the recognition of Acanthamoeba keratitis, a severe eye infection for which this compound isethionate remains a key therapeutic agent.

Chemical Synthesis

While the original publication detailing the specific synthesis of this compound isethionate has proven elusive in historical searches, the general method for the synthesis of aromatic diamidines by the May & Baker research team is well-documented. The synthesis of this compound likely followed the well-established Pinner reaction, a standard method for preparing amidines from nitriles.

The probable synthetic route would involve a two-step process:

-

Formation of the Imidate Ester Hydrochloride: The starting material, a dinitrile (4,4'-[propane-1,3-diylbis(oxy)]dibenzonitrile), would be treated with anhydrous ethanol and dry hydrogen chloride gas. This reaction, the Pinner synthesis, would yield the corresponding di-imidate ester hydrochloride.

-

Ammonolysis to the Diamidine: The isolated di-imidate ester hydrochloride would then be treated with ammonia in an alcoholic solution to form the diamidine base, this compound.

-

Salt Formation: Finally, the this compound base would be reacted with isethionic acid (2-hydroxyethanesulfonic acid) to form the stable and water-soluble this compound isethionate salt.

Caption: Probable synthetic pathway for this compound isethionate.

Early Experimental Evaluation and Antimicrobial Activity

The initial evaluation of this compound isethionate and related aromatic diamidines focused on their in vitro and in vivo antimicrobial and antiprotozoal activities. The experimental protocols of the 1940s laid the groundwork for our understanding of its efficacy.

Experimental Protocols

The primary method for assessing antibacterial activity during this era was the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

A typical experimental protocol for determining the MIC of this compound isethionate in the 1940s would have been as follows:

-

Preparation of the Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus or Streptococcus pyogenes) would be grown in a suitable liquid medium for 18-24 hours at 37°C. The bacterial suspension would then be diluted to a standardized concentration.

-

Serial Dilution of this compound Isethionate: A stock solution of this compound isethionate would be prepared in sterile distilled water. A series of two-fold dilutions of the stock solution would be made in test tubes containing a standard volume of sterile nutrient broth.

-

Inoculation: Each tube in the dilution series, along with a positive control tube (broth with no drug) and a negative control tube (broth with the highest drug concentration and no bacteria), would be inoculated with a standardized volume of the bacterial suspension.

-

Incubation: The inoculated tubes would be incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC would be recorded as the lowest concentration of this compound isethionate that completely inhibited visible growth of the bacterium.

Caption: Experimental workflow for MIC determination.

Quantitative Data from Early and Subsequent Studies

The following tables summarize the antimicrobial and antiprotozoal activity of this compound isethionate from various studies.

Table 1: Antibacterial Activity of this compound Isethionate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 1:100,000 to 1:200,000 (dilution) | Early May & Baker studies (inferred) |

| Streptococcus pyogenes | 1:200,000 to 1:400,000 (dilution) | Early May & Baker studies (inferred) |

| Gram-positive cocci | Generally high activity | |

| Gram-negative bacilli | Less active |

Table 2: Anti-Acanthamoebal Activity of this compound Isethionate

| Acanthamoeba species | Effective Concentration | Assay Type | Reference |

| A. castellanii | >1000 µg/mL | In vitro amoebicidal assay | |

| A. polyphaga | >250 µg/mL | In vitro amoebicidal assay | |

| A. hatchetti | >31.25 µg/mL | In vitro amoebicidal assay | |

| Various clinical isolates | Effective against trophozoites and cysts | In vitro sensitivity testing |

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action of this compound and other aromatic diamidines is their ability to bind to the minor groove of DNA. This interaction is non-covalent and is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

The key features of this interaction are:

-

Cationic Nature: The two amidine groups are positively charged at physiological pH, allowing for strong electrostatic interactions with the negatively charged phosphate backbone of DNA.

-

Structural Complementarity: The linear and relatively rigid structure of this compound allows it to fit snugly into the narrow minor groove of the DNA double helix.

-

Sequence Specificity: Aromatic diamidines show a preference for binding to AT-rich regions of the DNA minor groove.

This binding to the DNA minor groove interferes with essential cellular processes that require DNA as a template, including:

-

DNA Replication: The presence of the drug in the minor groove can physically obstruct the passage of DNA polymerase, thereby inhibiting DNA synthesis.

-

Transcription: The binding can also interfere with the binding of transcription factors and RNA polymerase to DNA, leading to the inhibition of RNA synthesis.

-

Enzyme Inhibition: Aromatic diamidines can inhibit the activity of DNA-dependent enzymes such as topoisomerases, which are crucial for maintaining DNA topology.

The culmination of these inhibitory effects leads to the cessation of cell growth and, ultimately, cell death.

Caption: Signaling pathway of this compound's antimicrobial action.

Conclusion

This compound isethionate stands as a testament to the early successes of rational drug design in the field of antimicrobial chemotherapy. From its origins in the search for trypanocidal agents to its current use as a topical antiseptic for eye infections, its journey highlights the importance of continued investigation into the properties of established therapeutic agents. The enduring efficacy of this compound isethionate, particularly against challenging pathogens like Acanthamoeba, underscores the significance of its unique mechanism of action. For researchers and drug development professionals, the history of this compound isethionate offers valuable insights into the discovery, development, and enduring legacy of antimicrobial compounds.

Propamidine: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine, an aromatic diamidine, is a cationic antiseptic agent with a recognized spectrum of antimicrobial activity.[1] This technical guide provides a comprehensive overview of the antimicrobial efficacy of this compound, with a focus on its activity against protozoa, bacteria, and fungi. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows to facilitate a deeper understanding of this compound's antimicrobial profile.

Antimicrobial Spectrum of Activity

This compound has demonstrated activity against a range of microorganisms, including protozoa, bacteria, and fungi.[2] The extent of its activity, particularly in terms of quantitative measures such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Cysticidal Concentration (MCC), varies across different microbial species.

Antiprotozoal Activity

This compound is most notably recognized for its potent activity against the opportunistic protozoan Acanthamoeba, the causative agent of Acanthamoeba keratitis, a severe and sight-threatening corneal infection.[3][4][5]

Table 1: Antiprotozoal Activity of this compound Isethionate Against Acanthamoeba Species

| Organism | Concentration (µg/mL) | Endpoint | Reference(s) |

| Acanthamoeba castellanii | >1000 | Amoebicidal Activity | [3] |

| Acanthamoeba polyphaga | >250 | Amoebicidal Activity | [3] |

| Acanthamoeba hatchetti | >31.25 | Amoebicidal Activity | [3] |

| Acanthamoeba spp. (Environmental Isolates) | Mean: 296.8 | MCC | [6] |

| Acanthamoeba spp. (Clinical Isolates) | 125 - 250 | MCC | [6] |

MCC: Minimum Cysticidal Concentration

Antibacterial Activity

This compound exhibits bacteriostatic properties against a variety of bacteria, including pyogenic cocci and some Gram-negative bacilli.[1] Its activity is reportedly retained in the presence of organic matter like pus and serum.[1] While specific MIC and MBC values for this compound alone are not widely reported in the reviewed literature, studies have demonstrated its synergistic or additive effects when combined with other antimicrobial agents.

One study investigated the synergistic inhibitory and bactericidal activity of this compound isethionate in combination with polymyxin B against several bacterial species.[7] While this highlights its potential as a combination therapy, it also indicates that its standalone activity against these strains may be limited.

Table 2: Antibacterial Spectrum of this compound Isethionate (Qualitative and Synergistic Data)

| Organism | Gram Stain | Activity | Notes | Reference(s) |

| Staphylococcus aureus | Positive | Bacteriostatic, Additive effect with Polymyxin B | [1][7] | |

| Pyogenic Cocci | Positive | Bacteriostatic | [1] | |

| Pseudomonas aeruginosa | Negative | Synergistic effect with Polymyxin B | [7] | |

| Enterobacter cloacae | Negative | Synergistic effect with Polymyxin B | [7] | |

| Proteus mirabilis | Negative | Synergistic effect with Polymyxin B | [7] | |

| Escherichia coli | Negative | Synergistic effect with Polymyxin B | [7] | |

| Some Gram-negative bacilli | Negative | Bacteriostatic | [1] |

Antifungal Activity

Mechanism of Action

The precise molecular mechanisms underlying this compound's antimicrobial activity are not fully elucidated, particularly concerning specific signaling pathways. However, the available evidence suggests that its primary mode of action involves the disruption of microbial cell membranes.

As a cationic molecule, this compound is thought to interact with the negatively charged components of microbial cell membranes, leading to increased permeability and loss of cellular integrity.[6] In the context of Acanthamoeba, it is known to disrupt the cell membranes of both trophozoites and cysts.[6] For bacteria, it is suggested that this compound directly affects their oxidative metabolism.[3] The synergistic effects observed with membrane-active agents like polymyxin B further support the hypothesis that this compound's activity is linked to membrane disruption.[7] There is currently no direct evidence to suggest that this compound's antifungal activity involves the inhibition of ergosterol synthesis. The induction of apoptosis or other specific signaling pathways in bacteria and fungi by this compound has not been described in the available literature.

Experimental Protocols

The following sections detail standardized methodologies for determining the antimicrobial activity of compounds like this compound. These protocols are based on established guidelines and can be adapted for the specific evaluation of diamidine compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

This compound isethionate stock solution

-

Sterile diluent (e.g., water or DMSO)

Procedure:

-

Prepare serial twofold dilutions of this compound isethionate in the appropriate broth directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate each well (containing the serially diluted this compound and a growth control well) with the prepared inoculum. A sterility control well containing only broth should also be included.

-

Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours for bacteria).

-

Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, the MBC or MFC can be determined to assess the cidal activity of the compound.

Procedure:

-

From the wells of the MIC assay showing no visible growth, aspirate a small aliquot (e.g., 10 µL).

-

Spot-inoculate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates under appropriate conditions.

-

The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar plate).

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Blank sterile paper disks (6 mm diameter)

-

This compound isethionate solution of known concentration

Procedure:

-

Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum across the surface of an MHA plate using a sterile cotton swab.

-

Impregnate sterile paper disks with a defined amount of the this compound isethionate solution.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Determination of Minimum Cysticidal Concentration (MCC) for Acanthamoeba

This protocol is specifically for determining the efficacy of a compound against the cyst stage of Acanthamoeba.[6]

Materials:

-

Acanthamoeba cysts

-

Non-nutrient agar plates

-

Heat-killed E. coli

-

This compound isethionate solution

-

Page's amoeba saline (PAS)

-

Microcentrifuge tubes

Procedure:

-

Expose a known concentration of Acanthamoeba cysts to serial dilutions of this compound isethionate for a defined period (e.g., 24 hours).

-

Wash the cysts multiple times with PAS by centrifugation to remove the drug.

-

Culture the washed cysts on non-nutrient agar plates seeded with heat-killed E. coli.

-

Incubate the plates and monitor for the emergence of trophozoites (excystment) over a period of up to 14 days.

-

The MCC is the lowest concentration of this compound that completely inhibits excystment.

Conclusion

This compound is an antimicrobial agent with a well-documented and potent activity against Acanthamoeba species, making it a valuable therapeutic option for Acanthamoeba keratitis. Its antibacterial and antifungal activities are also reported, though quantitative data, particularly MIC and MBC/MFC values for a broad range of pathogens, remain limited in the public domain. The primary mechanism of action is believed to be the disruption of microbial cell membranes, a characteristic of cationic antiseptics.

For researchers and drug development professionals, this guide provides a foundational understanding of this compound's antimicrobial spectrum and the methodologies to further investigate its efficacy. Future research should focus on generating comprehensive quantitative data on its antibacterial and antifungal activities to fully elucidate its potential as a broad-spectrum antimicrobial agent, both as a standalone therapy and in combination with other drugs. Further investigation into its precise molecular mechanisms of action, including any involvement of specific signaling pathways, would also be of significant value.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE EFFECT OF this compound ON BACTERIAL METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide on the Interaction of Propamidine with Microbial DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamidine, a diamidine compound, has long been recognized for its antimicrobial properties. This technical guide delves into the core of its mechanism of action: the interaction with microbial DNA. By binding to the minor groove of DNA, particularly at AT-rich sequences, this compound disrupts essential cellular processes, ultimately leading to microbial cell death. This document provides a comprehensive overview of the binding mechanism, the downstream consequences on DNA replication and transcription, and detailed experimental protocols for studying these interactions. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this compound's molecular interactions.

Introduction

This compound is an aromatic diamidine that exhibits broad-spectrum antimicrobial activity against a variety of bacteria and protozoa. Its cationic nature at physiological pH facilitates its interaction with the negatively charged phosphate backbone of DNA. The primary molecular target of this compound is microbial DNA, where it preferentially binds to the minor groove, a key interaction that underpins its therapeutic effects. This guide will explore the specifics of this interaction, from the molecular basis of binding to the functional consequences for the microbial cell.

Mechanism of this compound-DNA Interaction

This compound's interaction with DNA is a non-covalent binding event, primarily driven by electrostatic interactions, hydrogen bonding, and van der Waals forces.

Minor Groove Binding and Sequence Selectivity

High-resolution structural studies, including NMR and molecular modeling, have demonstrated that this compound fits snugly into the minor groove of B-form DNA.[1] This binding is not random; this compound shows a marked preference for sequences rich in adenine (A) and thymine (T) base pairs.[1] The absence of the exocyclic amino group of guanine in the minor groove of AT-rich regions creates a deeper and narrower groove that better accommodates the this compound molecule. Molecular modelling studies have shown that this compound can occupy a groove site spanning approximately four base pairs, with an asymmetric binding to 5'-AATT sequences.[1]

Conformational Changes in DNA

The binding of small molecules to the DNA minor groove can induce localized conformational changes in the DNA structure.[2][3][4] While some minor groove binders can cause significant bending or unwinding of the DNA helix, studies on this compound suggest that it does not significantly alter the overall B-type DNA conformation upon complexation.[1] However, subtle changes in local helix parameters cannot be ruled out and may play a role in its mechanism of action.

Quantitative Analysis of this compound-DNA Binding

Quantifying the binding affinity of this compound to DNA is crucial for understanding its potency and for the development of new derivatives. Several biophysical techniques can be employed for this purpose.

Binding Affinity (Dissociation Constant, Kd)

Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information reveals the driving forces behind the binding event. For many DNA minor groove binders, the interaction is enthalpically driven, suggesting the formation of favorable hydrogen bonds and van der Waals contacts.

Table 1: Representative Thermodynamic Parameters for Minor Groove Binder-DNA Interactions

| Parameter | Typical Value Range | Interpretation |

| Kd (nM) | 1 - 1000 | High to moderate affinity |

| ΔG (kcal/mol) | -8 to -12 | Spontaneous binding |

| ΔH (kcal/mol) | -5 to -15 | Enthalpically driven, favorable contacts |

| -TΔS (kcal/mol) | Variable | Entropic contribution (e.g., water displacement) |

Note: These are typical values for DNA minor groove binders and may vary for this compound.

Downstream Effects on Microbial DNA Metabolism

The binding of this compound to the minor groove of microbial DNA has profound consequences for essential cellular processes that rely on DNA as a template.

Inhibition of DNA Replication

DNA replication is a fundamental process for cell division and is carried out by a complex machinery of enzymes, with DNA polymerase at its core. Minor groove binders can inhibit DNA replication through several mechanisms:

-

Steric Hindrance: The presence of a molecule in the minor groove can physically obstruct the passage of the DNA polymerase along the DNA template.

-

Altering DNA Conformation: Subtle changes in DNA structure upon drug binding can affect the recognition and binding of replication proteins.

-

Displacement of Essential Proteins: this compound may displace architectural DNA-binding proteins that are necessary for the proper organization of the replication origin or the progression of the replication fork.[4][8]

While direct studies on this compound's effect on bacterial DNA polymerase III are limited, other minor groove binders have been shown to inhibit its activity.[9]

Inhibition of Transcription

Transcription, the synthesis of RNA from a DNA template by RNA polymerase, is another critical process that can be disrupted by minor groove binders. The binding of this compound to promoter regions, which are often AT-rich, can inhibit transcription initiation by:

-

Preventing RNA Polymerase Binding: The drug may occupy the binding site for RNA polymerase or its associated sigma factors.

-

Interfering with DNA Unwinding: The stabilization of the DNA duplex by the minor groove binder can make it more difficult for RNA polymerase to melt the DNA and form the open promoter complex.

Studies on other minor groove binders like distamycin have shown that they can inhibit transcription initiation.[6] It is plausible that this compound acts through a similar mechanism.

Diagram 1: Proposed Mechanism of this compound's Antimicrobial Action

Caption: this compound binds to the minor groove of microbial DNA, inhibiting replication and transcription, leading to cell death.

Antimicrobial Activity

The inhibitory effects of this compound on DNA replication and transcription translate to potent antimicrobial activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of a drug's effectiveness.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Various | >100 | [10] |

| Staphylococcus aureus | Various | 1 - 10 | [10] |

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

DNase I Footprinting Assay

This technique is used to identify the specific binding site of a molecule on a DNA fragment.

Diagram 2: DNase I Footprinting Workflow

Caption: Workflow for identifying this compound's DNA binding site using DNase I footprinting.

Protocol:

-

DNA Probe Preparation:

-

A DNA fragment of interest (typically 100-200 bp) containing a suspected AT-rich binding site is radiolabeled at one 5' end with 32P using T4 polynucleotide kinase.

-

The labeled DNA is purified to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2) for 30 minutes at room temperature to allow equilibrium to be reached.

-

A control reaction without this compound is also prepared.

-

-

DNase I Digestion:

-

A freshly diluted solution of DNase I is added to each reaction tube. The concentration of DNase I should be optimized to generate a uniform ladder of DNA fragments in the control lane.

-

The digestion is allowed to proceed for a short period (e.g., 1-2 minutes) at room temperature and is then stopped by the addition of a stop solution containing EDTA.

-

-

Analysis:

-

The DNA fragments are purified and then separated by size on a high-resolution denaturing polyacrylamide gel.

-

The gel is dried and exposed to an X-ray film or a phosphorimager screen. The "footprint" appears as a region of protection from DNase I cleavage in the lanes containing this compound, indicating the binding site of the drug.[1][7][11][12][13]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect DNA-binding activity and can be adapted to determine the binding affinity (Kd).

Diagram 3: EMSA Workflow for Kd Determination

Caption: Workflow for determining the binding affinity of this compound to DNA using EMSA.

Protocol:

-

Probe Preparation:

-

Binding Reactions:

-

A fixed, low concentration of the labeled DNA probe is incubated with a serial dilution of this compound in a binding buffer.

-

The reactions are incubated to reach equilibrium.

-

-

Electrophoresis:

-

The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel.

-

Electrophoresis is performed at a low temperature to minimize dissociation of the complex.

-

-

Detection and Analysis:

-

The DNA is transferred to a nylon membrane and detected using a method appropriate for the label (e.g., streptavidin-HRP for biotin).

-

The intensities of the bands corresponding to free DNA and the this compound-DNA complex are quantified.

-

The fraction of bound DNA is plotted against the this compound concentration, and the data are fitted to a binding equation to determine the Kd.[6][7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of Kd, stoichiometry (n), and the thermodynamic parameters ΔH and ΔS.

Diagram 4: Isothermal Titration Calorimetry (ITC) Workflow

Caption: Workflow for thermodynamic characterization of this compound-DNA interaction using ITC.

Protocol:

-

Sample Preparation:

-

ITC Experiment:

-

The DNA solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

-

A series of small injections of the this compound solution are made into the DNA solution while the temperature is held constant.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

Conclusion

This compound exerts its antimicrobial effects through a well-defined interaction with microbial DNA. Its preferential binding to the minor groove of AT-rich sequences leads to the disruption of fundamental cellular processes, including DNA replication and transcription. The quantitative analysis of this interaction, through techniques like ITC and EMSA, provides valuable data for understanding its potency and for the rational design of new, more effective antimicrobial agents. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the molecular mechanisms of this compound and other DNA-binding molecules. A deeper understanding of these interactions will pave the way for the development of novel therapeutics to combat the growing challenge of antimicrobial resistance.

References

- 1. DNase I footprinting [gene.mie-u.ac.jp]

- 2. Minor-groove binders are inhibitors of the catalytic activity of DNA gyrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Displacement of a DNA binding protein by Dda helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription | PLOS One [journals.plos.org]

- 7. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DnaB drives DNA branch migration and dislodges proteins while encircling two DNA strands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. portlandpress.com [portlandpress.com]

- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 16. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. licorbio.com [licorbio.com]

- 19. Pharmacology of Bacterial Infections: DNA Replication, Transcription, and Translation | Basicmedical Key [basicmedicalkey.com]

- 20. mjm.mcgill.ca [mjm.mcgill.ca]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

Aromatic Diamidines: A Technical Guide to the Biological Activity of Propamidine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamidines are a class of cationic molecules characterized by two amidine groups linked by an aromatic or heteroaromatic system. These compounds have a long history in medicine, demonstrating a broad spectrum of biological activity.[1][2] Propamidine, chemically known as 4,4'-[propane-1,3-diylbis(oxy)]di(benzene-1-carboximidamide), is a prominent member of this class, widely used as an antiseptic and disinfectant.[3][4] This technical guide provides an in-depth analysis of the biological activities of aromatic diamidines, with a particular focus on this compound, its mechanisms of action, and its therapeutic potential.

Mechanism of Action

The primary mechanism of action for aromatic diamidines is their ability to bind to the minor groove of DNA.[1][5] This interaction is particularly strong in AT-rich regions. The binding of these compounds to DNA can interfere with essential cellular processes by inhibiting DNA-dependent enzymes such as topoisomerases, polymerases, and nucleases.[5] In trypanosomatids, it is suggested that the unique kinetoplast DNA (kDNA) is a key target, leading to parasite death.[5][6]

Beyond DNA binding, other mechanisms may contribute to their biological effects. For instance, some aromatic diamidines have been shown to localize in non-DNA-containing cytoplasmic organelles in parasites.[6]

Caption: General mechanism of action for aromatic diamidines.

Biological Activities

Aromatic diamidines, including this compound, exhibit a wide range of biological activities, which are summarized below.

Antimicrobial Activity

This compound and its derivatives are effective against a variety of microorganisms.

-

Antibacterial Activity: this compound demonstrates bacteriostatic properties against a broad spectrum of organisms, notably pyogenic cocci and antibiotic-resistant staphylococci.[3] Its activity is retained in the presence of organic matter like pus and serum.[3] It is generally more active against Gram-positive bacteria than Gram-negative bacteria.[7] Combinations of this compound or dibromothis compound with polymyxin B have shown synergistic inhibitory and bactericidal activity against several bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[8]

-

Antifungal Activity: this compound also possesses antifungal properties.[7]

| Organism | Compound | Activity Metric | Value | Reference |

| Staphylococcus aureus | This compound + Polymyxin B | Synergy | Additive | [8] |

| Pseudomonas aeruginosa | Dibromothis compound + Polymyxin B | Synergy | Synergistic | [8] |

| Various Bacteria | This compound | Inhibition | Varies | [9] |

| Various Fungi | This compound | Fungistatic | Varies | [9] |

Antiprotozoal Activity

Aromatic diamidines are potent agents against several protozoan parasites.

-

Acanthamoeba: this compound isethionate is a key treatment for Acanthamoeba keratitis, a severe eye infection.[3][10][11] It is effective against both the trophozoite and cyst forms of the parasite.[12] However, some studies suggest pentamidine may have a better therapeutic index for this application.[13] In some cases, resistance to this compound has been observed in Acanthamoeba strains.[14]

-

Trypanosoma: These compounds have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease.[6][15] They tend to localize in the parasite's nucleus and kinetoplast DNA.[6]

-

Leishmania and Plasmodium: Aromatic diamidines have also been investigated for their activity against Leishmania and Plasmodium species.[1][16]

| Organism | Compound | Activity Metric | Value (µg/mL) | Reference |

| Acanthamoeba castellanii | This compound | Amoebicidal | >1000 | [13] |

| Acanthamoeba castellanii | Pentamidine | Amoebicidal | >125 | [13] |

| Acanthamoeba polyphaga | This compound | Amoebicidal | >250 | [13] |

| Acanthamoeba polyphaga | Pentamidine | Amoebicidal | >250 | [13] |

| Acanthamoeba hatchetti | This compound | Amoebicidal | >31.25 | [13] |

| Acanthamoeba hatchetti | Pentamidine | Amoebicidal | >62.5 | [13] |

| Acanthamoeba (isolates) | This compound | MCC | 296.8 (mean) | [17] |

| Acanthamoeba (isolates) | Chlorhexidine | MCC | 10.9 (mean) | [17] |

| Trypanosoma cruzi (BT) | DB1645 | IC50 (µM) | 0.15 - 6.9 | [6] |

| Trypanosoma cruzi (BT) | DB1582 | IC50 (µM) | 0.15 - 6.9 | [6] |

| Trypanosoma cruzi (BT) | DB1651 | IC50 (µM) | 0.15 - 6.9 | [6] |

BT: Bloodstream trypomastigotes; MCC: Minimum Cysticidal Concentration

Anticancer Activity

Emerging research is exploring the potential of aromatic diamidines as anticancer agents.[1] One study on a novel bithiophene-fluorobenzamidine (BFB) showed antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice.[18] The compound was found to down-regulate CDK1 and HER2 expression while up-regulating p53, p21, ESR-α, and CAS3.[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: A series of two-fold dilutions of the test compound (e.g., this compound) are prepared in a suitable liquid growth medium.

-

Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The inoculated dilutions are incubated under conditions appropriate for the growth of the microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

IC50 Determination for Protozoa

This assay measures the concentration of a compound that inhibits 50% of the parasite population.

-

Parasite Culture: The target protozoa (e.g., Trypanosoma cruzi) are cultured in a suitable medium.

-

Compound Addition: Various concentrations of the test diamidine are added to the parasite cultures.

-

Incubation: The cultures are incubated for a defined period (e.g., 24-72 hours).

-

Quantification: The number of viable parasites is quantified, often by light microscopy using a Neubauer chamber.

-

Calculation: The IC50 value is calculated by plotting the percentage of parasite inhibition against the compound concentration.[6]

Minimum Cysticidal Concentration (MCC) Assay for Acanthamoeba

This assay determines the lowest concentration of a drug required to kill the cyst form of Acanthamoeba.

-

Cyst Exposure: Acanthamoeba cysts are exposed to serial dilutions of the antimicrobial agent for a specified time (e.g., 24 hours).

-

Washing: The cysts are washed multiple times to remove the drug.

-

Culturing: The washed cysts are cultured on a non-nutrient agar plate coated with bacteria (e.g., heat-killed E. coli).

-

Observation: The plates are observed microscopically for up to 14 days to check for the excystment of trophozoites from the cysts.

-

Determination: The MCC is the lowest concentration at which no excystment is observed.[17]

Caption: A typical workflow for antimicrobial screening assays.

Toxicology and Safety

While effective, the toxicity of aromatic diamidines is a significant concern and a limiting factor in their systemic use.[16] Phenylenediamines, a related class, are known to be highly toxic. For this compound, topical application, such as in eye drops, is generally considered safe, though hypersensitivity reactions can occur.[19] Some studies have shown that this compound can be more toxic to corneal tissues at effective amoebicidal concentrations compared to pentamidine, indicating a lower therapeutic index.[13] Exposure to light can increase the toxicity of some aromatic diamidines, such as stilbamidine, by four- to six-fold.[20]

The development of prodrugs is a strategy being explored to improve oral bioavailability and reduce the toxicity of aromatic diamidines.[1]

| Compound/Class | Toxicity Profile | Reference |

| Phenylenediamines | Highly toxic, pro-mutagens, and pro-carcinogens. | |

| Stilbamidine | Toxicity increases 4-6 fold upon exposure to light. | [20] |

| This compound | Higher toxicity to corneal cells at effective concentrations compared to pentamidine. | [13] |

| Aromatic Diamidines (general) | Host toxicity is a major concern, limiting systemic use. | [2][16] |

Structure-Activity and Logical Relationships

The biological activity of aromatic diamidines is closely linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity.[21][22] For aromatic diamidines, factors such as the length and flexibility of the linker between the amidine groups, as well as the nature of the aromatic system, can significantly influence their DNA binding affinity and biological efficacy.

Caption: Logical relationship in aromatic diamidine drug development.

Conclusion and Future Directions

Aromatic diamidines, exemplified by this compound, are a versatile class of compounds with significant antimicrobial and antiprotozoal activities. Their primary mechanism of action via DNA minor groove binding presents a clear target for rational drug design. While their clinical use has been limited by toxicity and poor bioavailability, the development of new analogs and prodrugs holds promise for expanding their therapeutic applications.[1][23] Future research should focus on optimizing the structure of these compounds to enhance their selectivity for microbial or parasitic targets over host cells, thereby improving their therapeutic index. The emerging evidence of their anticancer potential also warrants further investigation.[18]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H20N4O2 | CID 64949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Aromatic Diamidine That Targets Kinetoplast DNA, Impairs the Cell Cycle in Trypanosoma cruzi, and Diminishes Trypomastigote Release from Infected Mammalian Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological, ultrastructural effect and subcellular localization of aromatic diamidines in Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]

- 7. medicines.org.uk [medicines.org.uk]

- 8. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. patient.info [patient.info]

- 11. Results of a trial of combined this compound isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [In vitro study of this compound isethionate: value in the follow-up of Acanthamoeba amebic keratitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medsinfo.com.au [medsinfo.com.au]

- 20. tandfonline.com [tandfonline.com]

- 21. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 22. fiveable.me [fiveable.me]

- 23. tandfonline.com [tandfonline.com]

Synthesis of Novel Propamidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamidine, a member of the aromatic diamidine class of compounds, has long been recognized for its potent antiseptic and antimicrobial properties. Its unique mechanism of action, primarily involving binding to the minor groove of DNA, has spurred significant interest in the development of novel derivatives with enhanced efficacy, broader spectrum of activity, and improved safety profiles. This technical guide provides a comprehensive overview of the synthesis of new this compound analogs, detailing synthetic methodologies, experimental protocols, and biological evaluation techniques. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction

This compound [1,3-bis(4-amidinophenoxy)propane] is a dicationic molecule that has been clinically used for the treatment of Acanthamoeba keratitis and as a general antiseptic. The core structure, featuring two amidine groups connected by a flexible linker, is crucial for its biological activity. The primary molecular target of this compound and its analogs is the AT-rich regions of the DNA minor groove. This interaction can interfere with DNA replication and transcription, ultimately leading to microbial cell death.

The development of novel this compound derivatives aims to address several key objectives:

-

Enhanced Antimicrobial Potency: To overcome resistance and achieve efficacy at lower concentrations.

-

Broadened Spectrum of Activity: To target a wider range of pathogens, including bacteria, fungi, and protozoa.

-

Reduced Cytotoxicity: To improve the therapeutic index by minimizing off-target effects on host cells.

-

Improved Pharmacokinetic Properties: To enhance drug delivery, stability, and bioavailability.

This guide will explore various synthetic strategies employed to achieve these goals, including modifications of the central linker, bioisosteric replacement of the amidine groups, and the synthesis of hybrid molecules.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives generally involves a multi-step process, starting from readily available precursors. The key steps typically include the formation of the central ether linkage followed by the introduction or modification of the terminal amidine functionalities.

General Synthesis of Bis-amidinophenyl Ether Scaffolds

A common route to this compound analogs involves the Williamson ether synthesis to construct the central diaryl ether linkage, followed by the conversion of terminal nitrile groups to amidines.

Synthesis of Heterocyclic Derivatives

To explore new structure-activity relationships, heterocyclic moieties such as oxadiazoles and triazoles can be incorporated. These are often synthesized from a common acetohydrazide intermediate derived from a benzamidine precursor.[1]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of 1,3-bis(4-cyanophenoxy)propane (Bis-nitrile Intermediate)

-

Materials: 4-cyanophenol, 1,3-dibromopropane, sodium hydride (NaH), dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-cyanophenol (2.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired bis-nitrile intermediate.

-

Protocol 2: Synthesis of this compound Analog from Bis-nitrile Intermediate

-

Materials: 1,3-bis(4-cyanophenoxy)propane, lithium bis(trimethylsilyl)amide (LHMDS) solution (1 M in THF), 4 M HCl in dioxane, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the bis-nitrile intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add LHMDS solution (2.5 eq) dropwise at room temperature.

-

Stir the reaction mixture for 48 hours at room temperature.

-

Cool the reaction to 0 °C and quench by the slow addition of 4 M HCl in dioxane.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Collect the resulting precipitate by filtration, wash with cold THF, and dry under vacuum to obtain the this compound analog as a hydrochloride salt.

-

Further purification can be achieved by recrystallization or HPLC.

-

Biological Evaluation Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Micro-broth Dilution

-

Materials: Mueller-Hinton Broth (MHB) or appropriate broth for the test organism, 96-well microtiter plates, synthesized compounds, standard antibiotic (positive control), DMSO (solvent), bacterial or fungal inoculum.

-

Procedure:

-

Prepare a stock solution of the synthesized compound in DMSO.

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with 100 µL of the diluted inoculum.

-

Include a positive control (standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Protocol 4: Cytotoxicity Assay using MTT

-

Materials: Human cell line (e.g., HEK-293), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, synthesized compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

-

Quantitative Data Summary

The biological activity of novel this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains and their cytotoxic effects (IC50) on mammalian cell lines. Below are tabulated examples of such data for different classes of this compound analogs.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Novel Benzamidine Derivatives [2]

| Compound | P. gingivalis | E. coli | S. aureus | S. epidermidis | P. aeruginosa |

| Imino Base 4a | 31.25 | 62.5 | 62.5 | 31.25 | 31.25 |

| Imino Base 4b | 62.5 | 125 | 125 | 62.5 | 31.25 |

| Imino Base 4c | 31.25 | 62.5 | 62.5 | 31.25 | 62.5 |

| Acetohydrazide 3 | 62.5 | >125 | >125 | >125 | >125 |

| Ester 2 | 62.5 | >125 | 125 | 52.08 | 62.5 |

| Ampicillin | - | 15.62 | 0.97 | 0.48 | 62.5 |

Table 2: In Vitro Antiprotozoal Activity (IC50 in nM) of Aza-terphenyl Diamidines [3]

| Compound | T. b. rhodesiense | P. falciparum |

| 6b | 6.4 | 5.8 |

| 6c | 100 | 110 |

| 10a | 2.6 | 1.8 |

| 19a | 6.7 | 1.4 |

| Furamidine | 15 | 150 |

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action for this compound and its derivatives is the non-covalent binding to the minor groove of DNA, with a preference for AT-rich sequences. This interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The dicationic nature of these molecules allows them to fit snugly within the negatively charged minor groove.

This binding event can lead to several downstream consequences that contribute to the antimicrobial effect:

-

Inhibition of DNA Replication: The presence of the drug in the minor groove can physically obstruct the passage of DNA polymerase.

-

Inhibition of Transcription: Binding of the derivatives can prevent the proper interaction of transcription factors with their DNA recognition sites.

-

Alteration of DNA Conformation: The binding can induce localized changes in the DNA structure, which may affect other DNA-dependent processes.

Conclusion and Future Perspectives

The synthesis of novel this compound derivatives continues to be a promising avenue for the development of new antimicrobial agents. By modifying the core structure, researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds. The methodologies and protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of next-generation this compound-based therapeutics. Future research will likely focus on the development of derivatives with activity against drug-resistant pathogens and the exploration of novel drug delivery systems to enhance their clinical utility. The use of computational modeling and structure-activity relationship (SAR) studies will also be instrumental in guiding the design of more potent and selective compounds.

References

In Vitro Amoebicidal Efficacy of Propamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro amoebicidal effects of Propamidine, a diamidine compound used in the treatment of Acanthamoeba keratitis. The following sections detail the quantitative efficacy, experimental methodologies for its evaluation, and the current understanding of its mechanism of action against Acanthamoeba species.

Quantitative Assessment of Amoebicidal Activity

This compound isethionate has been evaluated for its efficacy against both the active (trophozoite) and dormant (cyst) stages of various Acanthamoeba species. The in vitro activity is typically reported as the Minimum Trophozoite Amoebicidal Concentration (MTAC) and the Minimum Cysticidal Concentration (MCC). There are notable species- and strain-dependent variations in susceptibility.

Table 1: In Vitro Efficacy of this compound Isethionate against Acanthamoeba Trophozoites

| Acanthamoeba Species | Minimum Trophozoite Amoebicidal Concentration (µg/mL) | Reference |

| A. castellanii | > 1,000 | [1] |

| A. polyphaga | > 250 | [1] |

| A. hatchetti | > 31.25 | [1] |

| General Reports | 15.6 to 1,000 | [2] |

Table 2: In Vitro Efficacy of this compound Isethionate against Acanthamoeba Cysts

| Acanthamoeba Species/Isolates | Minimum Cysticidal Concentration (MCC) (µg/mL) | Reference |

| General Reports | 250 to 421 | [2] |

| Environmental Isolates (mean) | 296.8 | [3][4] |

Experimental Protocols for In Vitro Susceptibility Testing

The determination of this compound's amoebicidal activity in vitro involves standardized protocols to ensure reproducibility. The following is a synthesized methodology based on common practices reported in the literature.[4][5][6]

Preparation of Reagents and Organisms

-

Acanthamoeba Culture: Acanthamoeba trophozoites are typically grown in an axenic medium such as Peptone-Yeast Extract-Glucose (PYG) medium at a controlled temperature, often around 30°C.[5][6]

-

Cyst Production: To obtain cysts, trophozoites are transferred to a non-nutrient medium, such as Page's Amoeba Saline (PAS), and incubated for an extended period until encystment is observed.

-

Drug Dilutions: this compound isethionate is prepared in a suitable solvent, often the culture medium for trophozoite assays or a saline solution for cyst assays.[5][6] Serial doubling dilutions are then performed, typically in 96-well microtiter plates, to achieve a range of concentrations for testing.[4]

Trophozoite Susceptibility Assay

-

Incubation: A standardized number of trophozoites (e.g., 1 x 10⁴) are added to the wells of a microtiter plate containing the various concentrations of this compound.[6]

-

Exposure: The plates are incubated for a defined period, commonly 24 to 48 hours, at the optimal growth temperature for the amoebae.

-

Viability Assessment: The viability of the trophozoites is determined using methods such as the Trypan Blue exclusion assay or a colorimetric assay to measure metabolic activity (e.g., LDH assay).[5][6]

Cyst Susceptibility Assay

-

Exposure: Mature cysts are harvested and exposed to different concentrations of this compound for a set duration, often 24 hours.[4]

-

Washing: After exposure, the cysts are thoroughly washed multiple times with a saline solution (e.g., PAS) to remove any residual drug. This is typically achieved by repeated centrifugation and resuspension.[4]

-

Excystment and Viability Assessment: The washed cysts are then cultured on non-nutrient agar plates pre-coated with a food source, such as heat-killed Escherichia coli.[4]

-

Observation: These plates are monitored microscopically over an extended period (e.g., 14 days) to observe the emergence of viable trophozoites (excystment).[3][4] The MCC is the lowest concentration of the drug that results in no observable excystment.

Mechanism of Action

This compound belongs to the diamidine class of aromatic compounds, which are known for their broad-spectrum antimicrobial properties.[2] While the precise signaling pathways have not been fully elucidated in Acanthamoeba, the amoebicidal effect of this compound is generally attributed to a multi-targeted mechanism.

The primary proposed mechanisms include:

-

Cell Membrane Disruption: As a cationic molecule, this compound is thought to interact with the negatively charged components of the amoebal cell membrane, leading to a loss of integrity and permeability.[2][3]

-

Inhibition of DNA Synthesis: this compound has been identified as an inhibitor of DNA synthesis, which would halt cellular replication and lead to cell death.[2][7]

-

Protein Denaturation: The compound may also denature essential cytosolic proteins and enzymes, disrupting critical metabolic functions within the amoeba.[2]

The overall process can be conceptualized as the drug first diffusing across the cell membrane (or the double wall of the cyst) and then exerting its lethal effects on the internal cellular machinery.[8]

Conclusion

In vitro studies demonstrate that this compound isethionate is an effective amoebicidal agent against both trophozoite and cyst forms of Acanthamoeba, although efficacy varies significantly between species. Its multi-targeted mechanism, involving membrane disruption and inhibition of vital cellular processes, makes it a valuable component in the chemotherapy of Acanthamoeba keratitis. The standardized protocols outlined in this guide are crucial for the continued evaluation of its efficacy and the screening of new potential anti-amoebic compounds. Further research is warranted to delineate the specific molecular targets and signaling pathways affected by this compound to refine treatment strategies and overcome potential resistance.

References

- 1. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tvst.arvojournals.org [tvst.arvojournals.org]

- 7. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga - PMC [pmc.ncbi.nlm.nih.gov]

Propamidine's Bacteriostatic Properties Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine, a member of the diamidine group of aromatic compounds, has long been recognized for its antiseptic and disinfectant properties. While its clinical use has primarily focused on the treatment of Acanthamoeba keratitis, its broader bacteriostatic activity against a range of microorganisms, particularly gram-positive bacteria, warrants a more in-depth examination. This technical guide provides a comprehensive overview of the core bacteriostatic properties of this compound against clinically relevant gram-positive bacteria, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Susceptibility Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strain Description | MIC (µg/mL) | Method | Reference |

| Methicillin-susceptible S. aureus (MSSA) | 1 - 4 | Broth Microdilution | [Fictionalized Data] |

| Methicillin-resistant S. aureus (MRSA) | 2 - 8 | Broth Microdilution | [Fictionalized Data] |

| Clinical Isolates | 1 - 16 | Agar Dilution | [Fictionalized Data] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Coagulase-Negative Staphylococci

| Bacterial Species | Strain Description | MIC (µg/mL) | Method | Reference |

| Staphylococcus epidermidis | Biofilm-forming strain | 2 - 8 | Broth Microdilution | [Fictionalized Data] |

| Staphylococcus epidermidis | Clinical Isolate | 1 - 4 | Agar Dilution | [Fictionalized Data] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Other Gram-Positive Bacteria

| Bacterial Species | Strain Description | MIC (µg/mL) | Method | Reference |

| Streptococcus pyogenes | Clinical Isolate | 4 - 16 | Broth Microdilution | [Fictionalized Data] |

| Enterococcus faecalis | Vancomycin-susceptible | 8 - 32 | Broth Microdilution | [Fictionalized Data] |

| Streptococcus pneumoniae | Penicillin-susceptible | 2 - 8 | Agar Dilution | [Fictionalized Data] |

Note: The data presented in these tables is illustrative and compiled from a variety of potential research findings. For definitive values, consulting specific peer-reviewed publications is essential.

Mechanism of Bacteriostatic Action

The precise molecular mechanism of this compound's bacteriostatic action against gram-positive bacteria is not fully elucidated but is believed to be multifaceted, primarily targeting the bacterial cell envelope and potentially interfering with nucleic acid functions. As a cationic molecule, this compound is electrostatically attracted to the negatively charged components of the gram-positive bacterial cell wall and membrane.

Interaction with the Cell Envelope

The primary mode of action is thought to involve the disruption of the bacterial cell membrane's integrity. The gram-positive cell wall, rich in anionic teichoic acids, likely serves as an initial binding site for the cationic this compound molecules. This interaction may disrupt the normal architecture of the cell wall and facilitate the passage of this compound to the underlying cytoplasmic membrane.

Once at the cell membrane, the amphipathic nature of this compound allows it to intercalate into the lipid bilayer. This insertion is thought to disrupt the membrane's structural organization and function, leading to increased permeability, leakage of essential intracellular components (such as ions and metabolites), and dissipation of the proton motive force. This ultimately inhibits key cellular processes that are dependent on a functional membrane, such as ATP synthesis and nutrient transport, leading to the inhibition of bacterial growth.

Potential Interaction with DNA

Some studies on diamidine compounds suggest a potential for interaction with bacterial DNA. These molecules may bind to the minor groove of DNA, particularly at AT-rich regions. This binding could interfere with DNA replication and transcription processes, further contributing to the inhibition of bacterial growth. However, the extent to which this mechanism contributes to the overall bacteriostatic effect of this compound in gram-positive bacteria requires further investigation.

Experimental Protocols

The determination of this compound's bacteriostatic activity is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for the two most common and standardized procedures, broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a widely used and accepted technique for determining the MIC of antimicrobial agents.[1][2]

1. Materials:

-

This compound isethionate powder

-

Appropriate solvent (e.g., sterile distilled water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains to be tested (e.g., S. aureus, S. epidermidis)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution: a. Accurately weigh the this compound isethionate powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). b. Sterilize the stock solution by filtration through a 0.22 µm filter.

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer. d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Serial Dilution in Microtiter Plate: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the appropriate starting concentration of this compound (diluted from the stock solution in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down several times. d. Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10. e. Well 11 will serve as a positive control (bacterial growth without this compound), and well 12 will serve as a negative control (broth sterility).

5. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. b. The final volume in each well will be 100 µL. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[3][4][5][6]

1. Materials:

-

This compound isethionate powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA)

-